molecular formula C10H14N4O B12943393 2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine

2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine

Cat. No.: B12943393
M. Wt: 206.24 g/mol
InChI Key: GKGWXQBPQFSHCX-UHFFFAOYSA-N
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Description

2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine is a compound that belongs to the class of pyrrolo[2,1-f][1,2,4]triazine derivatives. This compound is known for its unique bicyclic structure, which includes a nitrogen-nitrogen bond with a bridgehead nitrogen. Pyrrolo[2,1-f][1,2,4]triazine derivatives have gained significant attention due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

The synthesis of 2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine can be achieved through various synthetic routes. Some of the common methods include:

    Synthesis from Pyrrole Derivatives: This method involves the reaction of pyrrole derivatives with appropriate reagents to form the desired compound.

    Synthesis via Bromohydrazone: This route involves the formation of bromohydrazone intermediates, which are then cyclized to form the pyrrolo[2,1-f][1,2,4]triazine core.

    Formation of Triazinium Dicyanomethylide: This method involves the formation of triazinium dicyanomethylide intermediates, which undergo further reactions to yield the target compound.

    Multistep Synthesis: This approach involves multiple steps, including the formation of key intermediates and their subsequent transformation into the final product.

    Transition Metal Mediated Synthesis: This method utilizes transition metal catalysts to facilitate the formation of the pyrrolo[2,1-f][1,2,4]triazine core.

    Rearrangement of Pyrrolooxadiazines: This route involves the rearrangement of pyrrolooxadiazine intermediates to form the desired compound.

Chemical Reactions Analysis

2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine undergoes various chemical reactions, including:

Scientific Research Applications

2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antiviral agent against RNA viruses and as an anticancer agent targeting specific molecular pathways.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of key biological processes. For example, it may inhibit RNA-dependent RNA polymerase, thereby preventing viral replication. Additionally, it may target specific kinases involved in cancer cell proliferation, leading to the inhibition of tumor growth .

Comparison with Similar Compounds

2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H14N4O

Molecular Weight

206.24 g/mol

IUPAC Name

2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine

InChI

InChI=1S/C10H14N4O/c1-7(5-11)8-3-4-9-10(15-2)12-6-13-14(8)9/h3-4,6-7H,5,11H2,1-2H3

InChI Key

GKGWXQBPQFSHCX-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1=CC=C2N1N=CN=C2OC

Origin of Product

United States

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